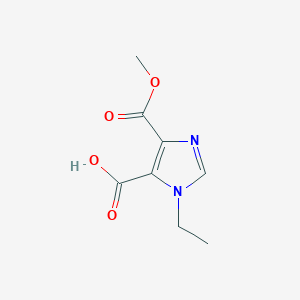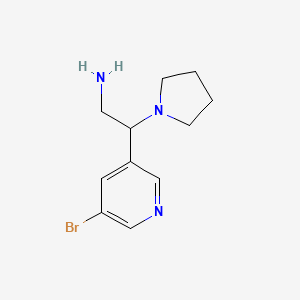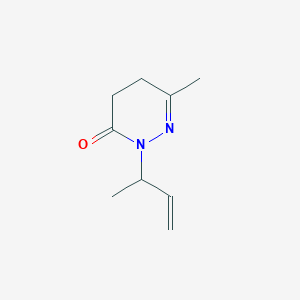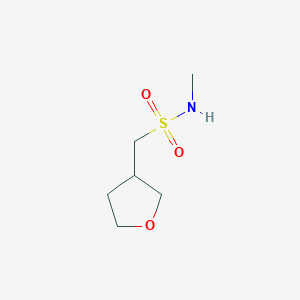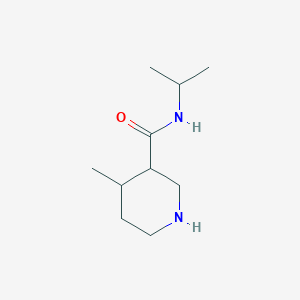
N-Isopropyl-4-methylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-4-methylpiperidine-3-carboxamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It belongs to the class of piperidine derivatives, which are known for their significant roles in the pharmaceutical industry . Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and pharmacological properties .
Métodos De Preparación
The synthesis of N-Isopropyl-4-methylpiperidine-3-carboxamide involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. For instance, phenylsilane can be used to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Análisis De Reacciones Químicas
N-Isopropyl-4-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
Amidation: The compound can form amides through reactions with carboxylic acids.
Aplicaciones Científicas De Investigación
N-Isopropyl-4-methylpiperidine-3-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Isopropyl-4-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
N-Isopropyl-4-methylpiperidine-3-carboxamide can be compared with other piperidine derivatives and carboxamides:
Piperidine Derivatives: These include substituted piperidines, spiropiperidines, and condensed piperidines. Each has unique properties and applications.
Carboxamides: Indole 2 and 3-carboxamides are known for their strong enzyme inhibitory properties. They share some similarities with this compound but differ in their specific structures and activities.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
4-methyl-N-propan-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-7(2)12-10(13)9-6-11-5-4-8(9)3/h7-9,11H,4-6H2,1-3H3,(H,12,13) |
Clave InChI |
DUFLFMSFXCHLET-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNCC1C(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


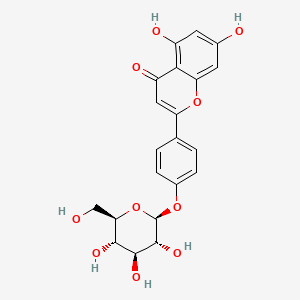
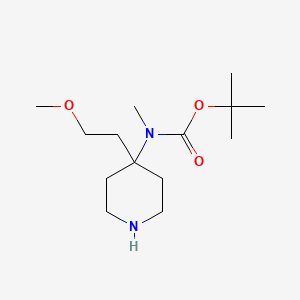
![2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole](/img/structure/B15055785.png)
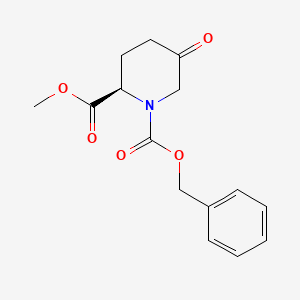
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055792.png)
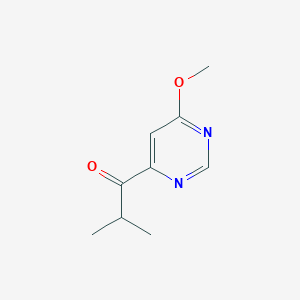
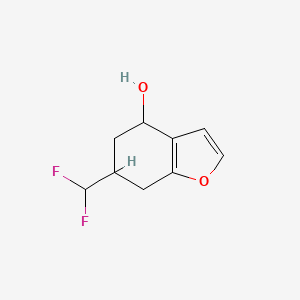
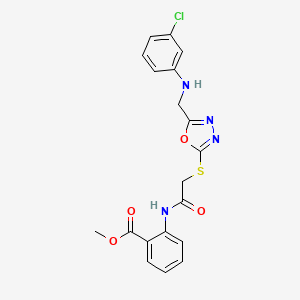
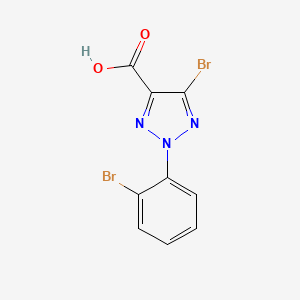
![6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B15055805.png)
